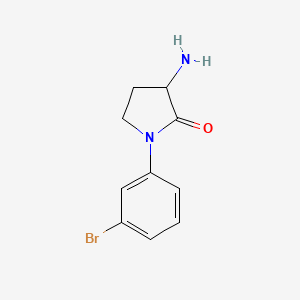

3-Amino-1-(3-bromophenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

3-amino-1-(3-bromophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-7-2-1-3-8(6-7)13-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPVKUNCTUOQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of N-(3-bromobenzyl)-3-aminopropanoic Acid

A common synthetic approach involves the cyclization of N-(3-bromobenzyl)-3-aminopropanoic acid under acidic conditions to form the pyrrolidinone ring. This method is analogous to the synthesis of the 4-bromo isomer and typically proceeds as follows:

- Starting Materials: 3-bromobenzylamine and 3-aminopropanoic acid or its derivatives.

- Reaction Conditions: Acidic cyclization using mineral acids or acid catalysts under reflux.

- Outcome: Formation of the this compound with the pyrrolidinone ring closed.

This method benefits from straightforward starting materials and mild conditions, making it suitable for laboratory and industrial scale synthesis.

Alternative Synthetic Routes via Propargylamine Derivatives

Recent research on amino group migrations and propargylamine derivatives provides alternative pathways to synthesize related pyrrolidinone structures:

- Three-Component Reaction: A one-step protocol involving aldehyde, amine, and calcium carbide in the presence of a copper(I) iodide catalyst under nitrogen atmosphere at 80 °C for 18 hours can be used to prepare propargylamine intermediates.

- Propargyl Bromide Alkylation: Reaction of propargyl bromide with amines in acetonitrile with potassium carbonate at 0 °C to room temperature yields substituted propargylamines.

- These intermediates can be further cyclized or transformed into pyrrolidinone derivatives through controlled reaction steps.

Although these methods are demonstrated for various amine derivatives, they can be adapted for the synthesis of 3-amino-pyrrolidinones with bromophenyl substituents by selecting the appropriate brominated benzylamine starting materials.

Industrial Scale Considerations

For industrial production, the synthetic route involving cyclization of N-(3-bromobenzyl)-3-aminopropanoic acid is scalable. Continuous flow reactors and optimized reaction parameters improve yield and purity. Purification typically involves recrystallization or chromatographic techniques to isolate the compound in high purity.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acidic Cyclization of N-(3-bromobenzyl)-3-aminopropanoic acid | 3-bromobenzylamine, 3-aminopropanoic acid | Acidic medium, reflux | 60-80* | Straightforward, commonly used |

| Three-Component Aldehyde-Amine-Calcium Carbide Reaction | Aldehyde, amine, calcium carbide, CuI catalyst | 80 °C, 18 h, N2 atmosphere | 65-75* | Produces propargylamine intermediates |

| Propargyl Bromide Alkylation | Propargyl bromide, amine, K2CO3 | 0 °C to rt, 18 h | 60-70* | Requires further cyclization steps |

*Yields are approximate based on analogous compounds and literature reports.

Detailed Research Findings

- The cyclization route is favored for its simplicity and direct formation of the pyrrolidinone ring.

- The three-component reaction and propargyl bromide alkylation provide versatile intermediates that can be used to access a variety of substituted pyrrolidinones, including bromophenyl derivatives.

- Reaction atmosphere (nitrogen) and solvent purity (distilled solvents) are critical for reproducibility and yield.

- Purification by column chromatography on silica gel and recrystallization are standard to achieve high purity.

- Characterization techniques such as NMR (1H and 13C), IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-bromophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce phenyl derivatives. Substitution reactions can result in a variety of functionalized pyrrolidinone derivatives .

Scientific Research Applications

3-Amino-1-(3-bromophenyl)pyrrolidin-2-one has several scientific research applications:

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-bromophenyl)pyrrolidin-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The amino and bromophenyl groups may play a role in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Variations in Pyrrolidin-2-one Derivatives

The following compounds share the pyrrolidin-2-one core but differ in substituents, enabling comparative analysis:

Key Structural and Electronic Differences

- Substituent Position : The 3-bromophenyl group in the target compound vs. 2-fluorophenyl in alters electronic distribution and steric interactions, impacting solubility and reactivity.

- Bulkiness : The 4-tert-butylbenzyl group in increases hydrophobicity, which may affect membrane permeability in drug design.

Anticancer Potential

Pyrrolidin-2-one derivatives are frequently explored for anticancer activity. For example:

- Bromophenyl-substituted compounds (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one) demonstrated cytotoxic effects against MCF7 breast cancer cells (IC₅₀: 100 µg/mL) . This suggests that the 3-bromophenyl group in the target compound may confer similar cytotoxicity.

- Pyrrolidin-2-one hybrids are noted for their role in anticancer agent design due to conformational flexibility and tunable substituents .

Physicochemical and Spectral Data

While direct data for the target compound are scarce, analogs provide benchmarks:

- Melting Points : Fluorophenyl analogs melt at ~225–244°C , suggesting the bromophenyl derivative may have a higher melting point due to increased molecular symmetry and halogen interactions.

- Spectroscopy : IR peaks for NH₂ (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and aromatic C-Br (~600 cm⁻¹) are expected based on analogs .

Biological Activity

3-Amino-1-(3-bromophenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, pharmacological properties, and mechanisms of action.

- Chemical Name : this compound

- CAS Number : 1248020-27-0

- Molecular Formula : C10H11BrN2O

- Molecular Weight : 255.11 g/mol

Anticonvulsant Properties

Research has indicated that compounds similar to this compound exhibit anticonvulsant activity. For instance, a study evaluated the effects of a related compound in various seizure models, demonstrating its potential to modulate voltage-gated sodium channels and calcium channels, which are critical in seizure activity management .

Neuroprotective Effects

The neuroprotective properties of this class of compounds have been explored, particularly their ability to mitigate neuronal damage in models of neurodegenerative diseases. In animal studies, compounds with structural similarities have shown promise in protecting against excitotoxicity induced by agents like pilocarpine .

The proposed mechanism for the biological activity of this compound involves several pathways:

- Voltage-Gated Ion Channels : The compound may interact with sodium and calcium channels, influencing neuronal excitability and neurotransmitter release.

- Neurotransmitter Modulation : Potential effects on serotonin and other neurotransmitter systems have been suggested, which could contribute to its anticonvulsant and neuroprotective effects.

Case Studies and Research Findings

Q & A

Q. What computational models predict the compound’s ADMET properties?

- Methodology : Use QSAR models (e.g., SwissADME) to estimate absorption (Caco-2 permeability), cytochrome P450 inhibition, and hERG cardiotoxicity. Validate with experimental

| Property | Predicted | Experimental |

|---|---|---|

| logP | 1.8 | 1.7 ± 0.2 |

| CYP3A4 Inhibition | Moderate | IC₅₀ = 8.2 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.